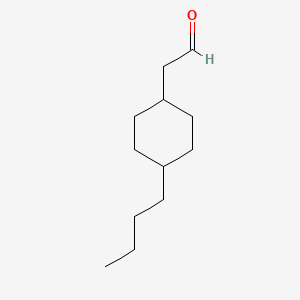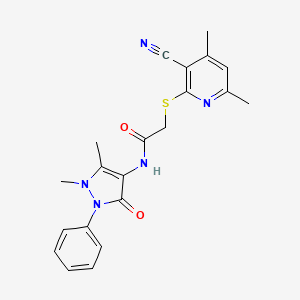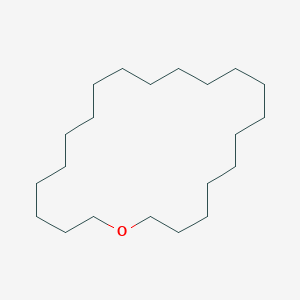
1,4-Benzenediol, 2-hexadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2-hexadecyl- is a chemical compound that belongs to the class of alkylated benzenediols It is characterized by the presence of a long hexadecyl chain attached to the benzene ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-hexadecyl- can be achieved through a green, lithium salt-free method. This involves the use of water/ethanol as the solvent and potassium carbonate as a base. The reaction typically involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and the selected aldehyde . The aldolic condensation under basic conditions is followed by an isomerization of the exocyclic alpha-beta unsaturated ketone moiety to the more stable aromatic derivative .
Industrial Production Methods
Industrial production methods for 1,4-Benzenediol, 2-hexadecyl- are not well-documented. the green synthesis method mentioned above provides a scalable and environmentally friendly approach that could be adapted for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Various substituted benzenediols are produced depending on the substituent used.
Applications De Recherche Scientifique
1,4-Benzenediol, 2-hexadecyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in drug formulations due to its biological activity.
Industry: Used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2-hexadecyl- involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediol (Hydroquinone): A simpler analog without the long alkyl chain.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at different positions.
1,2-Benzenediol (Catechol): Another isomer with hydroxyl groups at adjacent positions.
Uniqueness
1,4-Benzenediol, 2-hexadecyl- is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity, making it more suitable for applications involving lipid environments, such as in biological membranes and industrial lubricants.
Propriétés
Numéro CAS |
4595-26-0 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-hexadecylbenzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21(23)17-18-22(20)24/h17-19,23-24H,2-16H2,1H3 |
Clé InChI |
MKJMXPFTCHYBRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
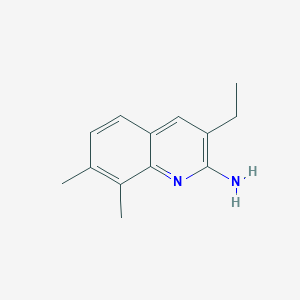
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
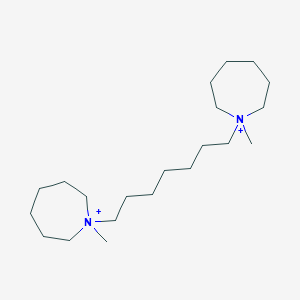
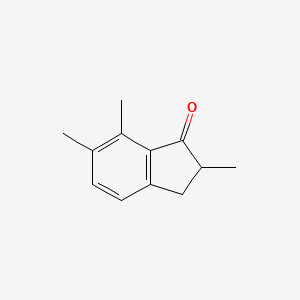

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
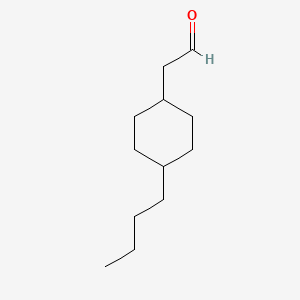
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
